molecular formula C12H11ClZn B14883494 (4-Methyl-1-naphthyl)methylZinc chloride

(4-Methyl-1-naphthyl)methylZinc chloride

Cat. No.: B14883494
M. Wt: 256.0 g/mol
InChI Key: WVMKMHXXJSUIMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1-naphthyl)methylZinc chloride is an organozinc reagent with the molecular formula C₁₂H₁₁ClZn. It belongs to the class of aryl- or heteroaryl-zinc compounds, which are pivotal in modern synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings. The compound features a naphthylmethyl backbone substituted with a methyl group at the 4-position of the naphthalene ring.

Organozinc reagents are generally air- and moisture-sensitive, requiring inert conditions for handling. Their utility lies in transferring organic groups to transition-metal catalysts, enabling the construction of complex carbon-carbon bonds. The 4-methyl-1-naphthylmethyl moiety may confer unique regioselectivity or compatibility in reactions involving bulky substrates.

Properties

Molecular Formula

C12H11ClZn

Molecular Weight

256.0 g/mol

IUPAC Name

chlorozinc(1+);1-methanidyl-4-methylnaphthalene

InChI

InChI=1S/C12H11.ClH.Zn/c1-9-7-8-10(2)12-6-4-3-5-11(9)12;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

WVMKMHXXJSUIMB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)[CH2-].Cl[Zn+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1-naphthyl)methylzinc chloride typically involves the reaction of 4-methyl-1-naphthylmethyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of (4-Methyl-1-naphthyl)methylzinc chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in large quantities and stored in tetrahydrofuran to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1-naphthyl)methylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases.

    Conditions: These reactions are typically carried out under inert atmospheres, at controlled temperatures, and in the presence of solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(4-Methyl-1-naphthyl)methylzinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules for research purposes.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (4-Methyl-1-naphthyl)methylzinc chloride exerts its effects involves the transfer of the methylzinc moiety to a substrate. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of (4-Methyl-1-naphthyl)methylZinc chloride with analogous organozinc reagents:

Compound Substituent(s) Position Reactivity Profile Stability Typical Applications
(4-Methyl-1-naphthyl)methylZinc chloride Methyl 4 (naphthyl) Moderate electrophilicity; steric hindrance at naphthyl position Air-sensitive; stabilized by methyl electron-donating effect Synthesis of polyaromatic ligands, pharmaceuticals
Benzylzinc chloride None (benzyl) - High reactivity due to unhindered aryl group Highly air-sensitive Cross-couplings for biaryl systems
(1-Naphthylmethyl)zinc chloride None 1 (naphthyl) Higher electrophilicity; less steric bulk Moderate stability Catalysis in sterically demanding environments
(2-Methyl-1-naphthyl)methylZinc chloride Methyl 2 (naphthyl) Reduced steric hindrance compared to 4-methyl isomer Comparable to 4-methyl analog Specialty polymer synthesis

Key Observations :

  • The 4-methyl substitution on the naphthyl ring introduces steric hindrance near the zinc center, which may slow reaction kinetics but improve selectivity in coupling reactions .
  • Compared to benzylzinc chloride , the extended aromatic system in (4-Methyl-1-naphthyl)methylZinc chloride enhances π-π interactions in transition states, favoring couplings with electron-deficient partners.

Reactivity in Cross-Coupling Reactions

Organozinc reagents are critical in Negishi couplings. The 4-methyl-1-naphthylmethyl group’s bulk may limit reactivity with hindered palladium catalysts but improve compatibility with bulky substrates. For example, in a hypothetical comparison:

  • Benzylzinc chloride reacts rapidly but lacks regioselectivity in polyhalogenated systems.
  • (1-Naphthylmethyl)zinc chloride offers enhanced aromatic conjugation but may decompose faster under heating.
  • (4-Methyl-1-naphthyl)methylZinc chloride balances stability and selectivity, making it suitable for synthesizing sterically congested biaryls (e.g., pharmaceutical intermediates) .

Research Findings and Limitations

  • SHELX Software in Structural Analysis: Crystallographic data for organozinc compounds are often refined using programs like SHELXL, which can model complex substituent effects .
  • Pharmaceutical Standards: lists unrelated compounds (e.g., Meclizine Hydrochloride), emphasizing the need for specialized reference standards in validating synthetic routes involving organozinc reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.